Cas no 887974-96-1 ((6-(4-Methoxyphenyl)pyridin-3-yl)methanol)

(6-(4-Methoxyphenyl)pyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-(4-Methoxyphenyl)pyridin-3-yl)methanol
- [6-(4-METHOXYPHENYL)-3-PYRIDYL]METHANOL
- [6-(4-Methoxyphenyl)pyridin-3-yl]methanol
- 6-(4-methoxyphenyl)-3-Pyridinemethanol
- MFCD06410445
- SCHEMBL8019903
- FT-0726711
- 887974-96-1
- AC9752
- DTXSID10647021
- SY014569
- CG-0718
- AKOS005264852
- DB-023597
-
- MDL: MFCD06410445
- Inchi: InChI=1S/C13H13NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3
- InChI Key: ALTSPZPVYXVOSW-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C2=NC=C(C=C2)CO
Computed Properties
- Exact Mass: 215.09500
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.35000
- LogP: 2.24950
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol Security Information
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB338291-500 mg |
[6-(4-Methoxyphenyl)pyridin-3-yl]methanol, 97%; . |
887974-96-1 | 97% | 500mg |
€315.00 | 2023-04-26 | |
abcr | AB338291-1 g |
[6-(4-Methoxyphenyl)pyridin-3-yl]methanol, 97%; . |
887974-96-1 | 97% | 1g |
€478.80 | 2023-04-26 | |
Chemenu | CM171311-5g |
[6-(4-Methoxyphenyl)pyridin-3-yl]methanol |
887974-96-1 | 95% | 5g |
$666 | 2021-08-05 | |
A2B Chem LLC | AH91005-500mg |
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol |
887974-96-1 | >97% | 500mg |
$392.00 | 2024-04-19 | |
A2B Chem LLC | AH91005-1mg |
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol |
887974-96-1 | >97% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AH91005-5g |
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol |
887974-96-1 | >97% | 5g |
$1919.00 | 2024-04-19 | |
Crysdot LLC | CD11029506-5g |
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol |
887974-96-1 | 95+% | 5g |
$706 | 2024-07-18 | |
abcr | AB338291-1g |
[6-(4-Methoxyphenyl)pyridin-3-yl]methanol, 97%; . |
887974-96-1 | 97% | 1g |
€478.80 | 2025-02-27 | |
Apollo Scientific | OR470280-5g |
[6-(4-Methoxyphenyl)-3-pyridyl]methanol |
887974-96-1 | 5g |
£1050.00 | 2023-09-01 | ||
Matrix Scientific | 071354-1g |
[6-(4-Methoxyphenyl)pyridin-3-yl]methanol, 97% |
887974-96-1 | 97% | 1g |
$487.00 | 2023-09-08 |
(6-(4-Methoxyphenyl)pyridin-3-yl)methanol Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on (6-(4-Methoxyphenyl)pyridin-3-yl)methanol
Introduction to (6-(4-Methoxyphenyl)pyridin-3-yl)methanol and Its Significance in Modern Chemical Research
Compound with the CAS number 887974-96-1 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically (6-(4-Methoxyphenyl)pyridin-3-yl)methanol, presents a unique combination of aromatic and heterocyclic moieties that make it a promising candidate for various biological applications. This introduction aims to provide a comprehensive overview of the compound, its properties, and its relevance in contemporary research.
The compound (6-(4-Methoxyphenyl)pyridin-3-yl)methanol belongs to a class of molecules known as pyridine derivatives, which are widely studied due to their diverse biological activities. The presence of a methoxy group at the 4-position of the phenyl ring and a hydroxymethyl group at the 3-position of the pyridine ring contributes to its unique chemical profile. This arrangement not only enhances its solubility in both polar and non-polar solvents but also allows for multiple interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine-based structures. The compound 887974-96-1 has been identified as a potential lead molecule in several drug discovery programs due to its ability to modulate various biological pathways. One of the most intriguing aspects of this compound is its interaction with enzymes and receptors involved in metabolic disorders. Studies have shown that derivatives of this molecule can exhibit potent inhibitory effects on key enzymes such as kinases and phosphodiesterases.
The methoxy group in the phenyl ring plays a crucial role in determining the pharmacokinetic properties of (6-(4-Methoxyphenyl)pyridin-3-yl)methanol. This functional group not only enhances the molecule's metabolic stability but also contributes to its binding affinity with biological targets. Furthermore, the hydroxymethyl group at the 3-position of the pyridine ring provides a site for further chemical modification, allowing researchers to fine-tune the biological activity of the compound. These features make it an attractive scaffold for designing next-generation pharmaceuticals.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies have been particularly useful in understanding how (6-(4-Methoxyphenyl)pyridin-3-yl)methanol interacts with target proteins. These studies have revealed that the compound can bind to specific pockets on enzymes and receptors, leading to modulation of their activity. This insight has been instrumental in guiding the design of more potent and selective derivatives.
The synthesis of 887974-96-1 has been optimized through various synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves multi-step organic synthesis starting from readily available precursors such as 4-methoxybenzaldehyde and 3-hydroxypyridine. Advances in catalytic methods have further streamlined these synthetic pathways, making it possible to produce larger quantities of the compound for both research and industrial purposes.
In addition to its potential as a therapeutic agent, (6-(4-Methoxyphenyl)pyridin-3-yl)methanol has shown promise in other areas of research, including agrochemicals and materials science. Its unique structural features make it suitable for developing novel pesticides and organic electronic materials. The ability to modify its chemical structure allows researchers to tailor its properties for specific applications, making it a versatile molecule with broad industrial relevance.
The future prospects for this compound are bright, with ongoing research aimed at uncovering new applications and improving its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and reduced side effects. As our understanding of molecular interactions continues to evolve, compounds like 887974-96-1 will play a pivotal role in advancing therapeutic strategies across multiple disciplines.
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